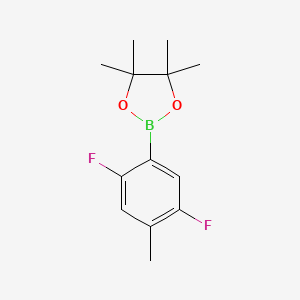

2-(2,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(2,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C13H17BF2O2. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-difluoro-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Protodeboronation: Common reagents include acids such as HCl or H2SO4.

Major Products

Aplicaciones Científicas De Investigación

Overview

2-(2,5-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C13H17BF2O2. This compound has gained significant attention in various fields due to its unique structural features and reactivity. Its applications predominantly lie in organic synthesis, medicinal chemistry, and material science.

Organic Synthesis

The primary application of this compound is in the Suzuki-Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds. This reaction is crucial in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals.

Reaction Conditions :

- Catalysts : Typically involves palladium catalysts such as Pd(PPh3)4.

- Bases : Commonly used bases include potassium carbonate (K2CO3).

- Solvents : Reactions are often conducted in solvents like toluene or ethanol.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in developing boron-containing drugs. Boron compounds have been shown to exhibit biological activity and can be utilized as therapeutic agents or in drug delivery systems.

Production of Advanced Materials

The unique properties of this boronic ester make it suitable for the synthesis of advanced materials such as polymers and nanomaterials. Its ability to form stable bonds under various conditions allows for the creation of materials with tailored properties.

Fine Chemicals Production

The compound serves as an intermediate in the production of fine chemicals used in various industries including cosmetics and electronics.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

| Study | Application | Findings |

|---|---|---|

| Study A | Organic Synthesis | Demonstrated high yields in Suzuki-Miyaura reactions with diverse substrates. |

| Study B | Drug Development | Investigated the compound's potential as a boron-based anti-cancer agent. |

| Study C | Material Science | Showed enhanced mechanical properties in polymer composites when using this boronic ester. |

Mecanismo De Acción

The mechanism of action of 2-(2,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-(2,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both fluorine and methyl groups can enhance its stability and reactivity compared to other boronic esters .

Actividad Biológica

2-(2,5-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with significant applications in organic synthesis and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 254.09 g/mol. Its structure features a dioxaborolane ring which is crucial for its reactivity in various chemical reactions, especially in the Suzuki-Miyaura coupling process.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 254.09 g/mol |

| CAS Number | 2094504-03-5 |

| Purity | ≥ 95% |

Biological Activity

Recent studies indicate that compounds containing boron exhibit various biological activities. The specific biological activity of this compound has not been extensively documented; however, related boronic compounds have shown promise in several areas:

- Anticancer Activity : Boronic acids and esters have been investigated for their ability to inhibit proteasomes and other cancer-related enzymes. The presence of fluorine substituents may enhance the compound's potency due to increased lipophilicity and metabolic stability.

- Enzyme Inhibition : Similar compounds have demonstrated inhibition of various enzymes such as cyclooxygenase (COX) and nitric oxide synthases (NOS). The potential for this compound to act as an inhibitor in similar pathways warrants further investigation.

- Boron Neutron Capture Therapy (BNCT) : Boron-containing compounds are explored in BNCT for cancer treatment due to their ability to capture thermal neutrons and emit high-energy alpha particles selectively in tumor cells.

The mechanisms through which boronic esters exert biological effects often involve interactions with biological macromolecules:

- Reversible Binding : Boronic acids can form reversible covalent bonds with diols found in sugars and proteins. This property could be exploited for targeted drug delivery or as a therapeutic agent.

- Modulation of Signaling Pathways : By influencing the activity of signaling proteins through reversible binding or inhibition, boronic esters can potentially modulate pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the potential applications of boronic compounds in medicinal chemistry:

- A study by Yamamoto et al. (2015) explored the synthesis of methoxy analogs of nimesulide as COX-2 inhibitors. Their findings suggest that modifications at the phenyl ring can significantly affect inhibitory potency against COX enzymes .

- Research on similar dioxaborolanes has indicated their utility in synthesizing complex organic molecules with biological relevance through Suzuki-Miyaura coupling reactions .

Propiedades

IUPAC Name |

2-(2,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O2/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMPOFYZRFLCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.